Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine
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Overview
Description
Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzyl amine structure, which is further substituted with a methoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: The starting material, 2-methoxy-4-trifluoromethyl-benzyl alcohol, is converted to 2-methoxy-4-trifluoromethyl-benzyl bromide using hydrobromic acid or phosphorus tribromide.
Cyclopropylation: The benzyl bromide intermediate is then reacted with cyclopropylamine under basic conditions to form the desired amine product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl amines.
Scientific Research Applications
Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-trifluoromethyl-benzylamine: Lacks the cyclopropyl group, which may result in different binding properties and biological activity.
Cyclopropyl-benzylamine: Does not have the methoxy and trifluoromethyl substitutions, potentially affecting its reactivity and applications.
Uniqueness
Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is unique due to the combination of its cyclopropyl group, methoxy group, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[2-methoxy-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-17-11-6-9(12(13,14)15)3-2-8(11)7-16-10-4-5-10/h2-3,6,10,16H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKSNSSKIRCQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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